molecular formula C14H11ClF3N3O B3040986 N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea CAS No. 256471-17-7

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea

Cat. No.: B3040986
CAS No.: 256471-17-7
M. Wt: 329.7 g/mol
InChI Key: TUYXTVRFBADEHO-UHFFFAOYSA-N
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Description

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-methylphenyl)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridyl group substituted with chlorine and trifluoromethyl, and a urea linkage connecting to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-methylphenyl)urea typically involves the reaction of 6-chloro-4-(trifluoromethyl)-2-pyridylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridyl ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The urea linkage also plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(4-methylphenyl)urea
  • N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(3-methylphenyl)urea
  • N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-chlorophenyl)urea

Uniqueness

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(2-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties that can enhance its stability and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-4-2-3-5-10(8)19-13(22)21-12-7-9(14(16,17)18)6-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYXTVRFBADEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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